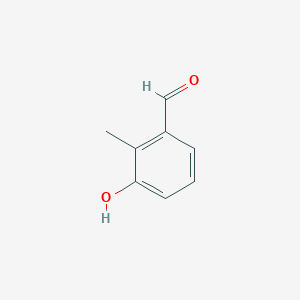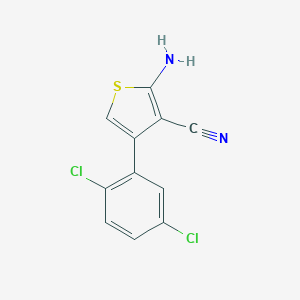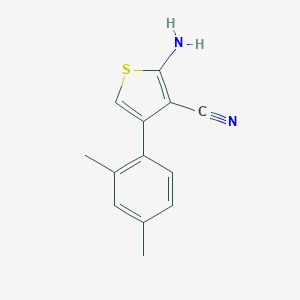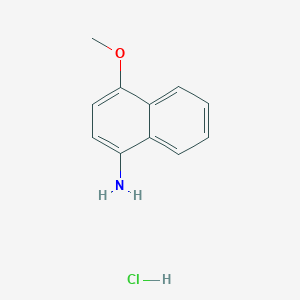
4-Methoxynaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxynaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H12ClNO . It is a powder form substance . It is also known as 2-(4-methoxynaphthalen-1-yl)ethan-1-amine hydrochloride .
Synthesis Analysis
A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities . Most of the synthesized compounds exhibited moderate to high antiproliferative activity in comparison to the standard drug cisplatin .Molecular Structure Analysis
The molecular weight of 4-Methoxynaphthalen-1-amine hydrochloride is 237.73 . The average mass is 209.672 Da and the monoisotopic mass is 209.060745 Da .Chemical Reactions Analysis
The synthesis of amines involves various reactions such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Physical And Chemical Properties Analysis
4-Methoxynaphthalen-1-amine hydrochloride is a powder form substance . It has a molecular weight of 237.73 , an average mass of 209.672 Da, and a monoisotopic mass of 209.060745 Da .Scientific Research Applications
Application 1: Anticancer Activities
- Specific Scientific Field : Medicinal Chemistry, Oncology .
- Summary of the Application : A novel series of compounds, 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, were designed, synthesized, and evaluated for their anticancer activities .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their antiproliferative activity was compared to the standard drug cisplatin . The most active compound, 5i, was found to potently inhibit tubulin polymerization, induce cell cycle arrest at the G2/M phase, and cause cell apoptosis in the MCF-7 cell line .
- Results or Outcomes : Most of the synthesized compounds exhibited moderate to high antiproliferative activity. The compound 5i was found to be the most active on MCF-7 and HepG2 cancer cell lines, with IC 50 values of 3.77 ± 0.36 and 3.83 ± 0.26 µM, respectively .
Application 2: Michael Additions of Amines to Methyl Acrylates
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Methoxynaphthalen-1-amine hydrochloride is used in the Michael addition of amines to α,β-unsaturated esters . This process is one of the most versatile reactions in organic synthesis .
- Methods of Application or Experimental Procedures : The addition reactions were carried out in methanol in a monomode microwave CEM Discover apparatus . The reactions were performed under microwave irradiation, which typically produces faster reactions and higher yields and minimizes the formation of by-products .
Application 3: Synthesis of β-amino acids and derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Methoxynaphthalen-1-amine hydrochloride is used in the synthesis of β-amino acids and derivatives, which can be carried out under asymmetric conditions by means of chiral induction that the nucleophile or the Michael acceptor could exert .
- Methods of Application or Experimental Procedures : The synthesis of such compounds is carried out in racemic form and later resolves the enantiomers through some separation method such as enzymatic kinetic resolution . The addition reactions were carried out in methanol in a monomode microwave CEM Discover apparatus .
properties
IUPAC Name |
4-methoxynaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJOWVRCXFIBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596214 |
Source


|
| Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxynaphthalen-1-amine hydrochloride | |
CAS RN |
92599-05-8 |
Source


|
| Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

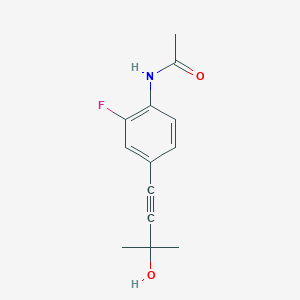
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)



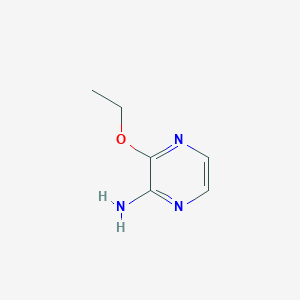
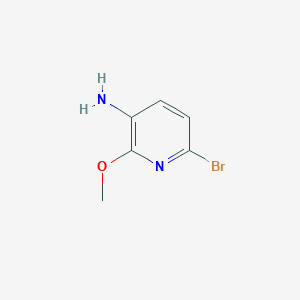
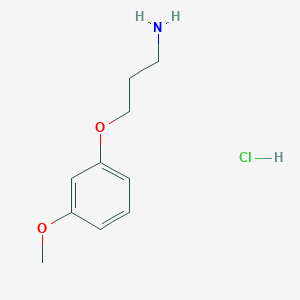
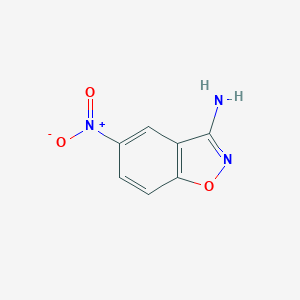
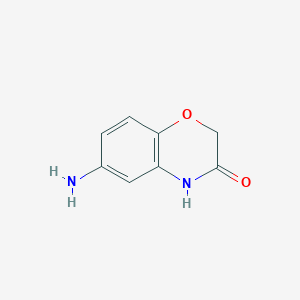
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)
